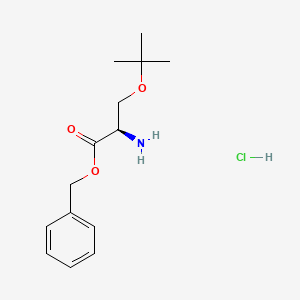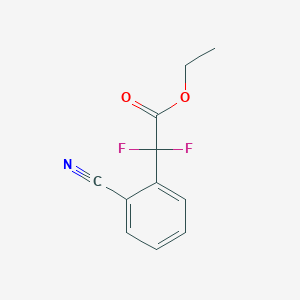![molecular formula C10H15BrClNO B1383318 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride CAS No. 1798731-05-1](/img/structure/B1383318.png)
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride
Descripción general
Descripción
“3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1798731-05-1 . It has a molecular weight of 280.59 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3- (4-Bromophenyl)Propan-1-ol, a related compound, has been used as a reagent in the synthesis of dimethylmorpholine substituted daphneolone derivatives with fungicidal properties .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14BrNO.ClH/c11-10-3-1-8 (2-4-10)5-9 (6-12)7-13;/h1-4,9,13H,5-7,12H2;1H . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Environmental Science
Lastly, in environmental science, research could explore the breakdown products and environmental fate of this compound. Understanding its degradation pathways can inform the assessment of its environmental impact and guide the development of safer chemicals.
Each application leverages the unique chemical structure of 3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride , which includes an amino group for reactivity, a bromophenyl moiety for aromatic interactions, and a propanol backbone for solubility and further chemical modifications .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to have fungicidal properties , suggesting that it may target enzymes or proteins essential to fungal growth and reproduction.
Mode of Action
Based on its structural similarity to other benzylic halides, it may react via an sn1 or sn2 pathway . The bromine atom on the phenyl ring could make the compound a good leaving group, allowing it to participate in nucleophilic substitution reactions.
Biochemical Pathways
Given its potential fungicidal activity , it may interfere with the synthesis of essential fungal cell components, disrupting normal cellular functions and leading to cell death.
Result of Action
If it does indeed possess fungicidal properties , it could lead to the disruption of essential cellular processes in fungi, ultimately causing cell death.
Propiedades
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c11-10-3-1-8(2-4-10)5-9(6-12)7-13;/h1-4,9,13H,5-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZPDFINJBKFBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383246.png)





